molecular formula C16H16O7S B2884744 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid CAS No. 1993014-82-6

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2884744
CAS No.: 1993014-82-6
M. Wt: 352.36
InChI Key: APBFMLZEGPYWBC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid (Vitas-M Lab ID: BBL035238) is a high-purity chemical compound supplied as a dry powder for research applications. It has a molecular weight of 352.36 and an empirical formula of C16H16O7S. Key physicochemical properties include a Lipinski logP of 3.811, one hydrogen bond donor, seven hydrogen bond acceptors, and a polar surface area of 107 Ų, which can influence its bioavailability . This benzoic acid derivative is designed for use in biological screening and lead optimization studies. Its structural features, particularly the sulfonyloxy and benzoic acid groups, are found in compounds investigated for modulating protein-protein interactions. For instance, structurally related phenyl sulfonamide compounds have been explored as non-electrophilic, small-molecule inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress . Furthermore, the 3-ethoxy-4-methoxyphenyl moiety is a recognized structural component in several biologically active molecules, including phosphodiesterase 4 (PDE4) inhibitors developed for their anti-inflammatory effects through the suppression of TNF-α (Tumor Necrosis Factor-alpha) . Researchers can utilize this compound as a building block or a core structure in medicinal chemistry programs targeting inflammatory conditions, neurodegenerative diseases, or oxidative stress pathways. Available in quantities up to 2000 mg, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

3-ethoxy-4-(4-methoxyphenyl)sulfonyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7S/c1-3-22-15-10-11(16(17)18)4-9-14(15)23-24(19,20)13-7-5-12(21-2)6-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFMLZEGPYWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, including the introduction of the ethoxy and methoxyphenyl groups, followed by the sulfonylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Ethoxy-4-[(4-Methylbenzyl)Oxy]Benzoic Acid (CAS: 915912-31-1)

  • Structural Difference : Replaces the sulfonyloxy group with a 4-methylbenzyl ether .
  • Impact on Properties :
    • Solubility : The benzyl ether increases hydrophobicity compared to the polar sulfonyloxy ester.
    • Reactivity : Lacks the electron-withdrawing sulfonyl group, reducing susceptibility to nucleophilic attack.
    • Acidity : The benzoic acid’s pKa is likely higher due to the absence of sulfonyl’s electron-withdrawing effect.
  • Applications: Potential use in less polar environments, such as lipid-soluble drug formulations .

3-Ethoxy-4-Methoxybenzoic Acid (CAS: 2651-55-0)

  • Structural Difference : Features methoxy instead of sulfonyloxy at position 3.
  • Impact on Properties: Electronic Effects: Methoxy is electron-donating, opposing the sulfonyloxy’s electron-withdrawing nature. Synthetic Simplicity: Easier synthesis due to fewer functional groups.
  • Applications : Simpler intermediates in organic synthesis or agrochemicals .

3-[(4-Methoxyphenyl)(Methyl)Sulfamoyl]Benzoic Acid (CID 2426171)

  • Structural Difference : Substitutes sulfonyloxy with a sulfonamide group.
  • Impact on Properties: Acidity: Sulfonamide’s NH group increases acidity (pKa ~1–2) compared to sulfonyloxy esters (pKa ~0–1).
  • Applications : Pharmaceutical candidates targeting sulfonamide-sensitive pathways .

4-Methoxy-3-Sulfamoylbenzoic Acid (CAS: 20532-06-3)

  • Structural Difference : Positions sulfamoyl and methoxy groups at 3 and 4 , respectively.
  • Impact on Properties :
    • Regioselectivity : Altered substitution pattern affects electronic distribution and steric hindrance.
    • Solubility : Sulfamoyl group enhances water solubility compared to sulfonyloxy esters.
  • Applications: Water-soluble drug formulations or diagnostic agents .

Physicochemical Properties and Computational Data

Compound Name Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~366.38 g/mol 2 8 7
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid 286.33 g/mol 2 5 6
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid 321.35 g/mol 2 7 5

Key Observations :

  • The target compound’s sulfonyloxy group increases molecular weight and hydrogen-bond acceptors compared to ether or methoxy analogs.
  • Higher rotatable bonds suggest greater conformational flexibility, influencing binding interactions .

Biological Activity

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid is an organic compound characterized by its unique molecular structure, which includes an ethoxy group, a benzoic acid moiety, and a sulfonyl group attached to a methoxyphenyl ring. Its molecular formula is C16H16O6S, and it is notable for its diverse biological activities, making it a subject of interest in various fields of research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules. This interaction can modulate various biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on several human cancer cell lines, including:

  • Prostate Cancer (DU-145)
  • Cervical Cancer (HeLa)
  • Lung Adenocarcinoma (A549)
  • Liver Cancer (HepG2)
  • Breast Cancer (MCF-7)

For instance, compounds similar to this compound were shown to induce apoptosis in A549 cells and arrest the cell cycle at the G2/M phase by activating caspase pathways .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. It can act as a probe in biochemical assays, allowing researchers to explore enzyme interactions and modifications. The presence of the ethoxy group enhances its solubility and reactivity, making it suitable for various biochemical applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC16H16O6SAnticancer activity, enzyme inhibition
3-Methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acidC16H16O6SSimilar anticancer properties; different substituents affect activity
3-Ethoxy-4-{[(4-methylbenzyl)sulfonyl]oxy}benzoic acidC17H18O4Used in proteomics; potential for enzyme interaction studies

The comparison highlights that while similar compounds share core structures, variations in substituents significantly influence their biological activities.

Case Studies and Research Findings

  • Antiproliferative Studies : A study conducted on various synthesized derivatives revealed that certain substitutions led to enhanced antiproliferative activity against lung cancer cell lines. The most potent compounds displayed IC50 values as low as 0.048 µM .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . This mechanism is crucial for understanding how such compounds can be developed into therapeutic agents.
  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme inhibition, showcasing its role in modulating key biochemical pathways involved in cancer progression and other diseases .

Q & A

Q. What experimental approaches can clarify discrepancies in the compound’s reported biological activity across cell lines?

  • Methodological Answer :
  • Standardize assays using isogenic cell lines to control for genetic variability.
  • Include positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability (MTT assay).
  • Perform transcriptomic profiling (RNA-seq) to identify off-target effects influencing activity .

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